2-Chloro-4-(chloromethyl)thiazole

Description

The exact mass of the compound 2-Chloro-4-(chloromethyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(chloromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(chloromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

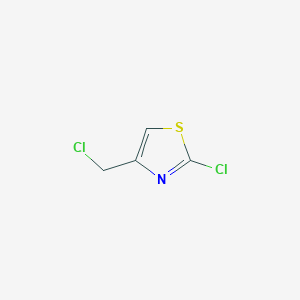

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVYINROOPCUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448335 | |

| Record name | 2-Chloro-4-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-76-5 | |

| Record name | 2-Chloro-4-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(chloromethyl)thiazole: A Keystone Intermediate in Modern Medicinal Chemistry

Executive Summary

2-Chloro-4-(chloromethyl)thiazole (CAS Number: 5198-76-5) is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive chloromethyl group at the 4-position and a chloro-substituent at the 2-position of the thiazole ring, renders it a versatile and highly valuable building block for the synthesis of complex molecular architectures. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, and this particular derivative provides a strategic entry point for constructing novel therapeutic agents.[1] This guide offers a comprehensive technical overview, including its synthesis, characterization, reactivity, and safe handling, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2] Its presence is critical to the biological activity of a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[3] Compounds like the HIV protease inhibitor Ritonavir and the kinase inhibitor Dasatinib feature a substituted thiazole moiety as a cornerstone of their structure, highlighting the ring system's ability to engage in crucial biological interactions.[1][4]

2-Chloro-4-(chloromethyl)thiazole emerges as a particularly strategic intermediate. It possesses two distinct electrophilic centers, allowing for sequential and controlled nucleophilic substitutions. This dual reactivity enables chemists to introduce diverse functionalities, making it an ideal starting point for building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties and Identification

Accurate identification is paramount for any chemical synthesis. The key properties of 2-Chloro-4-(chloromethyl)thiazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5198-76-5 | |

| Molecular Formula | C₄H₃Cl₂NS | |

| Molecular Weight | 168.04 g/mol | |

| Appearance | Solid | |

| SMILES String | ClC1=NC(CCl)=CS1 | |

| InChI Key | HKVYINROOPCUIP-UHFFFAOYSA-N |

Synthesis and Mechanistic Pathway

While specific literature detailing the synthesis of the 4-chloromethyl isomer is sparse, a robust synthetic route can be devised based on well-established thiazole formation principles, such as the Hantzsch thiazole synthesis, and protocols for related isomers. A logical and field-proven approach involves the reaction of a thioamide with an α-haloketone.

Proposed Synthetic Workflow

A plausible synthesis starts from 1,3-dichloroacetone and chloroacetamide, followed by a dehydration/cyclization reaction.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of 2-Chloro-thioacetamide.

-

To a stirred suspension of chloroacetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-thioacetamide.

-

-

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)thiazole.

-

Dissolve 2-chloro-thioacetamide (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Add 1,3-dichloroacetone (1.1 eq) to the solution at room temperature.

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by LC-MS.

-

After cooling, carefully add a catalytic amount of concentrated sulfuric acid to facilitate the dehydration of the thiazoline intermediate.

-

Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by distillation or crystallization to obtain 2-Chloro-4-(chloromethyl)thiazole.

-

Spectroscopic Analysis and Characterization

| Technique | Expected Observations |

| ¹H NMR | A singlet at ~7.5 ppm corresponding to the proton at the C5 position of the thiazole ring. A singlet at ~4.7 ppm corresponding to the two protons of the chloromethyl (-CH₂Cl) group. |

| ¹³C NMR | A signal at ~152-155 ppm for the C2 carbon bearing the chlorine atom. A signal at ~145-150 ppm for the C4 carbon. A signal at ~120-125 ppm for the C5 carbon. A signal at ~40-45 ppm for the chloromethyl carbon. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 167/169/171, showing the characteristic isotopic pattern for two chlorine atoms. Key fragments would arise from the loss of Cl and the chloromethyl group. |

| IR Spectroscopy | Characteristic peaks for C=N stretching (~1550 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and aromatic C-H stretching (~3100 cm⁻¹). |

Disclaimer: The NMR chemical shifts are predicted values based on structurally similar compounds and should be verified experimentally.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-4-(chloromethyl)thiazole lies in its two distinct electrophilic sites, which exhibit differential reactivity.

-

The Chloromethyl Group (-CH₂Cl): This is a highly reactive benzylic-like halide, primed for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (amines, thiols, alcohols, carbanions) under mild conditions, making it the preferred site for initial functionalization.

-

The 2-Chloro Group (C2-Cl): This is an aromatic halide. Its substitution requires more forcing conditions or catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki coupling) and typically occurs via a nucleophilic aromatic substitution mechanism.[8]

This reactivity difference allows for a stepwise, controlled elaboration of the thiazole core.

Workflow: Sequential Functionalization

Application in Drug Discovery: A Ritonavir Intermediate Analog

The anti-HIV drug Ritonavir contains a 5-substituted thiazole moiety.[4][9] While the actual synthesis uses a different isomer, 2-Chloro-4-(chloromethyl)thiazole is an excellent starting material for creating novel Ritonavir analogs for structure-activity relationship (SAR) studies. For instance, it can be used to synthesize the key amine intermediate analog, N-((2-isopropyl-4-thiazolyl)methyl)amine.

Protocol: Synthesis of a Ritonavir Amine Analog

-

Step 1: Amination. React 2-Chloro-4-(chloromethyl)thiazole with aqueous methylamine. The nucleophilic amine will displace the chloride from the more reactive chloromethyl group.[10]

-

Step 2: Coupling. The resulting secondary amine can then be coupled with a protected amino acid, such as N-Boc-L-valine, using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

-

Step 3: Dehalogenation/Functionalization. The less reactive 2-chloro position can be addressed. For example, it can be removed via catalytic hydrogenation or substituted using a palladium-catalyzed cross-coupling reaction to introduce further diversity.

This approach demonstrates how the title compound serves as a powerful platform for rapidly accessing structurally complex and biologically relevant molecules.

Safety, Handling, and Storage

Proper handling of 2-Chloro-4-(chloromethyl)thiazole is essential due to its hazardous properties. All procedures should be conducted inside a certified chemical fume hood by trained personnel.

| Hazard Information | GHS Classification & Precautionary Statements | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [11] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Handling: Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12] Avoid inhalation of dust or vapors.[11] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]

Conclusion

2-Chloro-4-(chloromethyl)thiazole is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and development. Its bifunctional nature, coupled with the proven biological significance of the thiazole scaffold, provides a reliable and versatile platform for synthesizing next-generation therapeutics. Understanding its properties, reactivity, and safe handling protocols empowers researchers to unlock its full potential in their quest for novel and effective medicines.

References

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-4-(chloromethyl)thiazole 5198-76-5. (n.d.). Sigma-Aldrich.

- Safety Data Sheet - 2-Chloro-4-(chloromethyl)thiazole. (2024). Fluorochem.

- 2-CHLORO-4-METHYL-THIAZOLE - Safety D

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (n.d.). Semantic Scholar.

- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Iraqi Journal of Chemical and Petroleum Engineering.

- RITONAVIR - New Drug Approvals. (2021). pharma-compass.com.

- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1993).

- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (2006).

- Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. (2025). Tocan.

- 2-Chloro-4-methyl-thiazole. (n.d.). Chem-Impex.

- Process for the synthesis of ritonavir. (2002).

- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET - 4-(Chloromethyl)-2-methyl-1,3-thiazole. (2009). Fisher Scientific.

- A PROCESS FOR THE SYNTHESIS OF RITONAVIR. (2006).

- 2-CHLORO-4-METHYL-THIAZOLE(26847-01-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole. (n.d.). Guidechem.

- 2-CHLORO-4-METHYL-THIAZOLE synthesis. (n.d.). ChemicalBook.

- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (n.d.). PubMed Central.

- Process for the preparation of chlorothiazole derivatives. (1991).

- 2-Chloro-4-(chloromethyl)thiazole 5198-76-5. (n.d.). Sigma-Aldrich. (Re-accessed for consistency).

- 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328. (n.d.). PubChem - NIH.

- 2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). PMC - NIH.

- 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. nbinno.com [nbinno.com]

- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-CHLORO-4-METHYL-THIAZOLE(26847-01-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum [chemicalbook.com]

- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

physicochemical properties of 2-Chloro-4-(chloromethyl)thiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(chloromethyl)thiazole

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of 2-Chloro-4-(chloromethyl)thiazole (CAS No. 5198-76-5), a pivotal heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind its properties, the logic of its reactivity, and the practical methodologies for its analysis. Our objective is to present a self-validating framework of information, grounded in authoritative data, to empower researchers in their synthetic endeavors.

Molecular Identity and Structural Framework

2-Chloro-4-(chloromethyl)thiazole is a bifunctionalized heterocyclic compound. Its core is a five-membered thiazole ring, which contains both sulfur and nitrogen atoms. This aromatic system is substituted at the 2-position with a chlorine atom and at the 4-position with a chloromethyl group. This specific arrangement of reactive sites is fundamental to its utility as a versatile building block in organic synthesis.[1][2] The chlorine atom on the aromatic ring and the chlorine in the benzylic-like chloromethyl group exhibit distinct reactivities, a critical feature for selective chemical transformations.

-

IUPAC Name: 2-chloro-4-(chloromethyl)-1,3-thiazole[3]

-

SMILES String: ClC1=NC(CCl)=CS1[5]

-

InChI Key: HKVYINROOPCUIP-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from various chemical data providers. It is imperative to note that some suppliers provide data for the isomeric 2-chloro-5-(chloromethyl)thiazole, and care must be taken to distinguish between the two.

| Property | Value | Source(s) |

| Molecular Weight | 168.04 g/mol | [4][5][6] |

| Appearance | Solid or liquid | [4][5] |

| Boiling Point | 82 °C (at 10 Torr) | [4][7] |

| Density | 1.503 ± 0.06 g/cm³ | [4][7] |

| Flash Point | 116.3 ± 25.1 °C | [4][7] |

| Refractive Index | 1.584 | [7] |

| pKa | -1.22 ± 0.10 (Predicted) | [4] |

| XLogP3 (LogP) | 2.3 - 2.5 | [7] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [7] |

Note: The compound exists as a solid at room temperature, though some sources may describe it as a liquid, potentially referring to its low melting point or the presence of impurities.[5] The isomeric compound, 2-chloro-5-(chloromethyl)thiazole, has a reported melting point of 29-31°C, suggesting the 4-chloro isomer likely has a similar low melting point.[8][9][10]

Reactivity, Stability, and Synthetic Utility

Chemical Stability: Under standard laboratory conditions, 2-Chloro-4-(chloromethyl)thiazole is stable.[8] However, it is incompatible with strong oxidizing agents.[8] Thermal decomposition or combustion will generate toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[8]

Core Reactivity: The synthetic value of this molecule stems from its two distinct electrophilic sites. The chlorine atom of the CH₂Cl group is significantly more reactive towards nucleophilic substitution than the chlorine atom attached directly to the thiazole ring. This differential reactivity allows for sequential, selective functionalization, which is a cornerstone of complex molecule synthesis.

-

Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols), making it an excellent scaffold for introducing diverse functional groups.[11] This reactivity is fundamental to its use in building the side chains of pharmaceuticals and agrochemicals.[2]

-

Applications in Synthesis: It is a key intermediate in the production of neonicotinoid insecticides, such as thiamethoxam.[2] Its structural motif is also explored in medicinal chemistry for creating thiazole-based drug candidates with potential antimicrobial or anti-inflammatory properties.[2][12]

Caption: Logical flow of synthetic utility.

Analytical Methodologies and Characterization

Confirming the identity and purity of 2-Chloro-4-(chloromethyl)thiazole is critical. A multi-technique approach ensures a comprehensive and reliable characterization.

Chromatographic Analysis: Gas Chromatography (GC) is frequently used to monitor the progress of synthesis reactions and to determine the purity of the final product.[13] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for assessing non-volatile impurities.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are indispensable for structural confirmation. The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the thiazole ring and the methylene protons of the chloromethyl group. Spectral data for the related compound 4-(chloromethyl)thiazole hydrochloride is available and provides a reference for expected chemical shifts.[14]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the elemental composition. The isotopic signature of the two chlorine atoms would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrations of the C-Cl, C=N, and C-S bonds within the molecule.

Caption: A typical analytical workflow for characterization.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating system suitability and internal consistency checks to ensure data integrity.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

-

Objective: To quantify the purity of 2-Chloro-4-(chloromethyl)thiazole.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Methodology:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). The non-polar nature of this column provides good separation for a broad range of semi-volatile organic compounds.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program ensures the elution of both the main component and any potential higher-boiling impurities.

-

-

Injection: 1 µL, split ratio 50:1.

-

-

System Validation & Trustworthiness:

-

System Suitability: Before sample analysis, inject a standard of known purity. The retention time should be consistent (±2%), and the peak shape should be symmetrical (tailing factor < 1.5).

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The presence of a single, sharp peak validates high purity.

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for organic compounds and its single residual solvent peak.

-

Acquisition:

-

Acquire a standard proton spectrum over a range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

Data Interpretation (Expected Signals):

-

A singlet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the single proton on the thiazole ring (at the 5-position).

-

A singlet in the aliphatic region (approx. 4.5-5.0 ppm) corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

-

-

-

Self-Validation: The integration of the peaks should correspond to the proton ratio (1:2). The observed chemical shifts must align with those predicted for the proposed structure. The absence of significant unassigned peaks provides confidence in the sample's structural integrity.

Safety, Handling, and Storage

Proper handling is paramount due to the compound's hazardous nature.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Use only in a well-ventilated area or a chemical fume hood.[15][16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16][17]

-

Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[15]

-

-

Storage:

Conclusion

2-Chloro-4-(chloromethyl)thiazole is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with its differential reactivity, provide chemists with a reliable and versatile platform for molecular construction. A thorough understanding of its characteristics—from its spectroscopic signature to its handling requirements—is essential for leveraging its full potential safely and effectively. This guide serves as a foundational resource, empowering researchers to proceed with confidence in their application of this important synthetic intermediate.

References

-

Chemsrc. 2-chloro-4-methylthiazole | CAS#:26847-01-8. [Link]

-

PubChem, NIH. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328. [Link]

-

MySkinRecipes. 2-chloro-4-(chloromethyl)thiazole. [Link]

- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

ChemBK. 2-Chloro-5-Chloromethylthiazole. [Link]

-

Chemball. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT. [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

-

PubChem, NIH. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. [Link]

-

SpectraBase. 2-amino-4-(chloromethyl)thiazole, monohydrochloride. [Link]

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-chloro-4-(chloromethyl)thiazole [myskinrecipes.com]

- 3. 2-Chloro-4-(chloromethyl)thiazole | 5198-76-5 | FAA19876 [biosynth.com]

- 4. 5198-76-5 CAS MSDS (2-Chloro-4-(chloromethyl)thiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-4-(chloromethyl)thiazole 5198-76-5 [sigmaaldrich.com]

- 6. 2-Chloro-4-(chloromethyl)thiazole 5198-76-5 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. chembk.com [chembk.com]

- 10. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

- 11. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 12. 2-Chloro-4-(hydroxymethyl)thiazole (5198-85-6) for sale [vulcanchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum [chemicalbook.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]

2-Chloro-4-(chloromethyl)thiazole molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4-(chloromethyl)thiazole: Synthesis, Properties, and Applications

Abstract: 2-Chloro-4-(chloromethyl)thiazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring two reactive chlorine atoms at distinct positions on the thiazole scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy based on established chemical principles, details its critical role in the production of high-value commercial products, and presents essential safety and handling protocols for laboratory and industrial settings.

Introduction: The Thiazole Moiety in Modern Chemistry

Heterocyclic compounds are the bedrock of modern drug discovery and material science. Among them, the thiazole ring—an aromatic five-membered heterocycle containing sulfur and nitrogen—is a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have led to its incorporation into a multitude of biologically active agents, including antibiotics, anti-inflammatories, and central nervous system regulators. The strategic introduction of halogen atoms, such as chlorine, onto the thiazole core further enhances its utility by providing reactive handles for synthetic elaboration and modulating the pharmacokinetic properties of the final molecule. 2-Chloro-4-(chloromethyl)thiazole (CCMT) exemplifies this principle, serving as a pivotal intermediate whose value is defined by the precise and differential reactivity of its two chloro-substituents.

Physicochemical and Structural Properties

2-Chloro-4-(chloromethyl)thiazole is a solid at room temperature.[1] A thorough understanding of its core properties is essential for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Cl₂NS | [1][2] |

| Molecular Weight | 168.04 g/mol | [1][2] |

| CAS Number | 5198-76-5 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 82°C (at 10 Torr) | [3] |

| Density | 1.503 g/cm³ | [3] |

| SMILES String | ClC1=NC(CCl)=CS1 | [1] |

| InChI Key | HKVYINROOPCUIP-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

While numerous patents detail the synthesis of the commercially dominant isomer, 2-chloro-5-(chloromethyl)thiazole, a specific, high-yield protocol for the 4-chloromethyl isomer is less commonly published.[4][5] However, a robust and logical synthetic route can be designed based on fundamental and well-documented reactions in heterocyclic chemistry. The proposed two-stage pathway involves an initial ring formation via the Hantzsch thiazole synthesis, followed by a Sandmeyer-type transformation to install the C2-chloro substituent.

Synthetic Pathway Overview

The pathway leverages common and scalable starting materials to first construct a 2-aminothiazole intermediate, which is then converted to the final product.

Caption: Proposed two-stage synthesis of 2-Chloro-4-(chloromethyl)thiazole.

The causality behind this choice rests on the reliability of each step. The Hantzsch synthesis is the cornerstone method for creating substituted thiazole rings from α-haloketones and thioamides.[6][7] The subsequent diazotization of the 2-amino group followed by a Sandmeyer reaction is a classic, field-proven method for replacing an amino group on an aromatic ring with a chlorine atom.

Applications in Drug Development and Agrochemicals

The synthetic utility of 2-Chloro-4-(chloromethyl)thiazole stems from the differential reactivity of its two chlorine atoms. The chloromethyl group at the C4 position is highly susceptible to nucleophilic substitution (an Sₙ2 reaction), while the chlorine atom at the C2 position is less reactive and typically substituted via nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. This reactivity profile makes it a crucial building block.

Role as a Key Intermediate

This molecule is primarily used as a precursor in multi-step syntheses for high-value commercial products.

Caption: Role of the title compound as a versatile synthetic intermediate.

Notable applications include:

-

Agrochemicals: It serves as a key precursor for neonicotinoid insecticides like Thiamethoxam, where the thiazole moiety is essential for binding to nicotinic acetylcholine receptors in insects.[5][8]

-

Pharmaceuticals: The related 5-chloromethyl isomer is famously used in the synthesis of Ritonavir, an HIV protease inhibitor.[9] The 4-chloromethyl isomer serves as a valuable building block for analogous structures in drug discovery programs, enabling the exploration of structure-activity relationships.

Experimental Protocols

The following protocols are representative methodologies derived from established chemical principles for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole

This protocol is based on the Hantzsch thiazole synthesis.[6]

-

Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 1,3-dichloroacetone (12.7 g, 0.1 mol) and absolute ethanol (200 mL).

-

Addition: While stirring, add thiourea (7.6 g, 0.1 mol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Cool the concentrated mixture in an ice bath to precipitate the hydrochloride salt of the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralization with a suitable base like sodium bicarbonate.

Protocol 2: Synthesis of 2-Chloro-4-(chloromethyl)thiazole

This protocol describes a Sandmeyer-type reaction to convert the 2-amino intermediate to the final product.

-

Diazotization: In a flask maintained at 0-5°C, dissolve the 2-Amino-4-(chloromethyl)thiazole hydrochloride (0.1 mol) in concentrated hydrochloric acid. Add a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) chloride (CuCl, 11.9 g, 0.12 mol) in concentrated hydrochloric acid.

-

Addition: Slowly add the cold diazonium salt solution from step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety, Handling, and Storage

2-Chloro-4-(chloromethyl)thiazole is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | Classification | Pictogram |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation | GHS07 (Exclamation Mark) |

-

Handling: Use only in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-4-(chloromethyl)thiazole is a high-value synthetic intermediate whose utility is rooted in the foundational principles of heterocyclic chemistry. Its strategic importance in the synthesis of agrochemicals and as a versatile scaffold for pharmaceutical research underscores the continued relevance of halogenated thiazoles. The synthetic pathways and protocols outlined in this guide provide researchers with a practical framework for the preparation and application of this compound, enabling further innovation in the fields of drug discovery and materials science.

References

-

Beilite Chemical. The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. Available at: [Link]

- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

- Google Patents. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

- Google Patents. CN108164522B - Synthetic method of thiamethoxam.

- Google Patents. EP0446913A1 - Process for the preparation of chlorothiazole derivatives.

- Google Patents. EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

-

MySkinRecipes. 2-chloro-4-(chloromethyl)thiazole. Available at: [Link]

-

Beilite Chemical. Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. Available at: [Link]

-

PubMed. Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Available at: [Link]

- Google Patents. WO2015180585A9 - Method of producing thiamethoxam.

Sources

- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]

- 4. CN104119291A - Method for preparing 2-chlorine-5 chloromethyl thiazole - Google Patents [patents.google.com]

- 5. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 6. synarchive.com [synarchive.com]

- 7. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 8. ijpsr.com [ijpsr.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(chloromethyl)thiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(chloromethyl)thiazole is a critical heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its utility is predicated on its distinct reactivity, which is in turn governed by its fundamental physicochemical properties. An exhaustive understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring the integrity of intermediates, developing robust analytical methods, and establishing safe handling and storage protocols. This guide provides a comprehensive analysis of the solubility and stability profiles of 2-Chloro-4-(chloromethyl)thiazole, integrating theoretical principles with actionable, field-proven experimental methodologies. We will delve into its physicochemical characteristics, explore its behavior in various solvent systems, and systematically investigate its degradation under forced conditions, aligning with the stringent standards of pharmaceutical development.

Introduction: The Pivotal Role of a Thiazole Intermediate

Thiazole rings are privileged structures in drug discovery, appearing in a wide array of approved therapeutic agents. 2-Chloro-4-(chloromethyl)thiazole (C₄H₃Cl₂NS) serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The molecule's value lies in its two reactive chlorine atoms, which are attached to different positions on the thiazole scaffold—a chloro substituent on the ring and a chloromethyl group. These sites offer differential reactivity, allowing for sequential and regioselective chemical modifications.

However, this inherent reactivity also presents challenges. The compound's susceptibility to hydrolysis, photodegradation, and other decomposition pathways can impact yield, purity, and safety. For scientists in process development, formulation, and analytical chemistry, a deep understanding of the molecule's solubility and stability is not merely academic; it is a prerequisite for successful and reproducible research and manufacturing.

Core Physicochemical Properties

A molecule's behavior is dictated by its structure. The key physicochemical properties of 2-Chloro-4-(chloromethyl)thiazole provide the foundation for predicting its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂NS | |

| Molecular Weight | 168.04 g/mol | |

| Appearance | Solid | |

| Boiling Point | 82°C (at 10 Torr) | [1] |

| Density | 1.503 g/cm³ | [1] |

| XLogP3 | 2.3 - 2.54 | [1][2] |

The positive XLogP3 value indicates a non-polar, lipophilic character, suggesting that solubility will be greater in organic solvents than in aqueous media. The presence of two chlorine atoms and a sulfur atom contributes to its density being significantly higher than water.

Solubility Profile: A Practical Assessment

Solubility is a critical parameter for reaction setup, purification, and formulation. While specific quantitative data for 2-Chloro-4-(chloromethyl)thiazole in a wide range of solvents is not extensively published in public literature, we can infer its behavior based on its structure and the properties of similar thiazole derivatives.

Theoretical Considerations & Inferred Solubility

The principle of "like dissolves like" is the guiding tenet. Given its chlorinated, heterocyclic structure, 2-Chloro-4-(chloromethyl)thiazole is expected to exhibit good solubility in a range of common organic solvents. Its low polarity suggests poor solubility in water.

Expected Solubility Hierarchy:

-

High Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform), Ethers (e.g., Tetrahydrofuran), and some polar aprotic solvents (e.g., Acetonitrile).

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol), Esters (e.g., Ethyl Acetate).

Experimental Protocol for Solubility Determination

To move beyond theoretical inference, a systematic experimental determination of solubility is required. The isothermal shake-flask method is a reliable and widely accepted standard.

Protocol: Isothermal Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of 2-Chloro-4-(chloromethyl)thiazole to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Causality Behind Choices:

-

Why excess solid? To ensure the solution is saturated, which is the definition of solubility.

-

Why constant temperature? Solubility is temperature-dependent; isothermal conditions are crucial for reproducibility.

-

Why filtration? To ensure that only the dissolved solute is measured, preventing artificially high results from suspended particles.

Stability Profile and Forced Degradation Studies

Understanding how a molecule degrades is fundamental to ensuring its quality and safety. Forced degradation studies, or stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

The Logic of Forced Degradation

The goal of forced degradation is to accelerate the decomposition of the drug substance under conditions more severe than standard storage.[5] This helps to:

-

Elucidate degradation pathways.

-

Characterize degradation products.

-

Demonstrate the specificity of analytical methods.

-

Inform formulation, packaging, and storage decisions.[6]

A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[9]

Experimental Workflow for Forced Degradation

The following diagram and protocols outline a systematic approach to stress testing for 2-Chloro-4-(chloromethyl)thiazole.

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Stress Protocols

A. Acidic Hydrolysis

-

Prepare a stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M HCl.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Cool the samples and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[6]

B. Basic Hydrolysis

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent.

-

Conduct the experiment at room temperature, as base-catalyzed hydrolysis of chlorinated compounds can be rapid.

-

Neutralize samples with 0.1 M HCl before analysis.[6]

C. Oxidative Degradation

-

Prepare a stock solution of the compound.

-

Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction by taking samples at various time points for direct HPLC analysis.[10]

D. Photolytic Degradation

-

Expose a sample of the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC. Studies on other thiazole-containing compounds suggest that photo-oxygenation via a Diels-Alder type reaction with singlet oxygen can be a degradation pathway.[11]

E. Thermal Degradation

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Periodically remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

Note that 2-Chloro-5-(chloromethyl)thiazole, a structural isomer, is known to be sensitive to high temperatures during purification, suggesting thermal lability is a key concern.[12]

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated:

-

Hydrolysis of the Chloromethyl Group: The benzylic-like chloromethyl group is highly susceptible to nucleophilic substitution, particularly hydrolysis. Under aqueous conditions (acidic, basic, or neutral), this group can be converted to a hydroxymethyl group, releasing HCl. This is often the most significant liability for such compounds.

-

Hydrolysis of the 2-Chloro Group: The chloro group on the thiazole ring is less reactive than the chloromethyl group but can still undergo hydrolysis under more forcing conditions (e.g., elevated temperature or strong base). This would yield a thiazolone derivative.

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13]

Typical HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid for better peak shape) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs strongly (e.g., ~240-260 nm).

-

Column Temperature: Controlled, typically between 25-40°C.

Self-Validating System: The method's trustworthiness is established by demonstrating specificity. The analysis of the forced degradation samples must show that all newly formed peaks (degradants) are baseline resolved from the parent peak. This confirms the method is "stability-indicating."

Safe Handling and Storage

Based on its properties and potential instability, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Protect from light and moisture to prevent photolytic and hydrolytic degradation.[16] Storage at refrigerated temperatures (2-8°C) is advisable for long-term stability.

-

Handling: Use in a well-ventilated area, such as a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid generating dust.[14]

Conclusion

2-Chloro-4-(chloromethyl)thiazole is a compound of significant synthetic value, but its utility is directly tied to a thorough understanding of its chemical behavior. Its solubility is predicted to be high in common organic solvents and poor in aqueous systems. The primary stability concerns are hydrolysis, particularly at the chloromethyl position, and potential thermal and photolytic decomposition. By employing systematic experimental protocols for solubility determination and forced degradation, researchers can develop robust processes, create reliable analytical methods, and ensure the quality and integrity of their work. The insights and methodologies presented in this guide provide a framework for the safe and effective use of this pivotal chemical intermediate.

References

- ICH (2025). ICH Q1B: Photostability Testing of New Drug Substances and Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xtAioiHqmVoV9igLQY4wP0uMEQ_UBXkKD1RESf92Oveu4KrAno7MY-c_guGgFnT1_bKewy79duacAnqCm_uprtshglZoPdW8LRUan8_GYOoe-SdSpA41d7YBDP93b0o74-muh_K3Rtr7rgvMQSUQNNJWORA3JSIZMA==]

- ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE45-su6kBgz5P6A54imbl6t6PhHfYfwZ3cP47oXrqn1GYCskWW4d_R9L8sy_o8iR6IXNd2WuPTADDyvlcp2Oa9U635YRUBmhzukP3IyCqPnYGP_w6j2mciB92Or8sH_yOOsHYRNhcIvXACxTx00YPljlF1B-iIsG883QRtPYePy_O0Jg==]

- Sigma-Aldrich. 2-Chloro-4-(chloromethyl)thiazole Product Page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7_0mgf7fZ_8bmIu6fU35ewzO48SwA5FJezSlbdN4CzGOYW-vZDQbPkxbn1xyf2UiUVhU_l7wiXG_FZ8VI1NsHA2YcSUlqqRWZgeiaj78NCBvIpUtliIF2rAaBBTZsGN3qHQl7t1Iu7H3JBoaK6xQntx7IdAH5]

- PubChem. 2-Chloro-4-methylthiazole Compound Summary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt3D94_x-jnQiu-eNG3yFjMi47SBLBA1HOlVi-P7WeA5ptiYJb-i3lHyNbNrpiRdAahj5K8SH-Qz49Ozd4DZblSrPadAZ03R03H34oVU1RkYeNiwvPNXnm85XC-0asa4dXtrv4HQxaPJbBi7uSmf1JBw-Pp3rh30BtVRSsxn0=]

- ECHEMI. 2-Chloro-4-(chloromethyl)thiazole Product Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb6FlkXLBemjfaRGEgWl48I8FmoGd9L7YW7u9aMo5XqHMN1zTI4WjnmVI_jyfmzSmwmxpjybJ5dRQiaix4iWeXx3Y8s7tffCY7nXtlU5p28jdwrDJy3aJ03IxYKs1C164Nfyde4DktSJGia9csRcGJXbuV5eHgy6eO3iekSbUX3Jjp3Zm3bEj3dbhDB8ye]

- Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkiB49EBX9yhOvSv23Wr6ffaZd-bA4tNUo16ZKdRQc5f7Mp4kLEr9tz3mv2wtDe56GpzOMmvEnf0rVSApIl_gI_ju6LXQB5h2FYSAdvg_XW8WlRADQJj6mLD10OdeyJLqYrG67-xdbOmCiG030uQJQlcv1K47Bm6-ekhnTjxcHsK_sCYBC4KZMQpkRCg20zZZGzZYe9Y7NoprjbrwKM9Kyf8H0oHWNI8gegtObRB3V8ap-RNue2JWvL9MJnjHbN1VNvinLiQUTcYg=]

- Quinoline. 2-Chloro-5-(chloromethyl)thiazole Product Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoKAcMNi_WwVC77rnuI64O_mndHSymwtlTx8DPv0Fo4uOjrti-Aj2tTVN9OwjqnghrTkyj2I0Vhc7W73vxtqEz3AoFX56d2Nmp6vISgM3T2ikDkJPmW6i4BFtRbRrC2UDOrjRclGhCQWVysYbweoHnwEEV_h-TfY-7RGaDUNj6fR0wfgWsixLFhYBQpFTOJo1ivPAEg4E=]

- Li, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVc-quZbrs-npuSlpOmaF8ZBlJkl3chPFVOtis7izh9gkdYbmsF2fxWPOjQgEvQenvaQpdmFh7v_tKEL41yp_iKUwLSD2MMB4Hf6IcdILpiklPmqZjnp1U8QBfnQ0EKcFERWFT]

- MedCrave online (2016). Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTUNZwJT9ISoGkqX4oZsFjrpe0wjPqllk95_822t3RMuRkZh71-VzhFtTyKETcpC2NQfMgUv0sQCqInG56tctZqzk7CDoU5utp7zImK1KTVFfX_yxC8xcHB_fQVUv55ELe5vypYKTms4xr16QRTRyhCUlOVtBugrjo1M0=]

- Apollo Scientific (2023). Methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3gfqQ1qIPBJORfKg2fsp2pCM7sl0C0HSvE1zhu756zRcQc49FdyVt4BdQbhDtjQI5SW3usrlE-1oFaQc2vfH7ErI8ZaocumRcdZpGupElgiA1UO5IzsZf-ajGSAh9fbvaAnQtIGxDSHas5H1-AHDLquW8P_TmdvFHYXtow==]

- Enamine. 2-methyl-1,3-thiazole-5-sulfonyl chloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXX5XvpDPjIe6JtueUu8PaQ47cetxpJ7WYv5HTL9AoirllROGDudxc3qB6OzFFoVVv16Tfa4_Yx1-62vw1oTdzxwXqMlhlWCI6p2JvxG7DrjOqaYOBv5opwyai6SevvaDkdx7WmiWbWB72wMg4Z4admdjHDxWHOHQDEiyMJXF3Kg5-RV-]

- ResearchGate (2021). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-qmCmh3ZN1sJz2Dar-fxOmIZe-DOWcWOwrg5kie-6vsSdd46C_-Hr5OyrFKzyXfwy2pTlzqRiuRHbodxS51-qoJh5fj7h3lhN_JJpfhdbUpDLrNgJka-l4aV1txyeLSlnQJZPRsaUlugJMFg_NOWffYKuwnjV9zDd_W2qnkh2sNN2dkrwNDqb9VEsglIxasaiMQ73mvo_pFSE37xzrx74PZSKpbCwkltE937h6VLdScWjXowfrc7tXrsdNZq0LI0LV9TdGeyTF5jwesGRPg2aLZ8gqRjG1VmsOYb6IOqXlXRO7XDguYSEzgnX17g2Gkop26w]

- Cole-Parmer. Thiazole, 99% Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrSKL0zLW8VPmtOVjIe5RFBdP0KvmhBkP7fyEASUSPhUXyPz8YGZwGA2KNouEafErp_zKTbN6PaOW0-I9jLb7ie5UZuEc5dIC-iBYutvYpbJ3rqgK1ubOUBLiPc9W5ukwI_pEDoEywMu6p1WZ]

- Research Journal of Pharmacy and Technology (2019). A Review: Stability Indicating Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5m9yQoINgB_3geJg5lwNF3XOb4UIBYP0XrLz62Qydvob8wP3TtkwLRXhG5FLkfk_YM6ok2dagvb_U3UxAJLVTm1-XayAeTI_VT9ssWdlOcXz6i82t6mcCMlEVMy3rGGhMhWZi18M-wrn80y1TdrQDbTVYcZTfjzZs7IMB2a38zT1tK2wGQGhxiDTzb8D__LLS5L6pfrV1Jzilgx_Wq7PqiTrTguO5cW1Ik0Q=]

- EvitaChem. 4-(Chloromethyl)thiazole hydrochloride Product Page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhQesZeczMmjbTGrC4jcFBikdFD9sxfMrupBFV9dsa2rhN4Hx-rQoenv6IzEPVCfQ98hfa15tWDiEi7Rf05cApa7Twiv5OOOoPFOIhaQRqYqSgr-VqZWvBg1lCaK6mgqPuj2WjCg9U]

- Google Patents (2016). Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Nr4OsSSwXKlzKtuSWTFRlNfAGBIXbr4CKlM8ENhG2dadI_6mQsMeYaGCIZbwOmsbchQTreMGiIYjQ_kR4iM2lAkyyEeIab7ktTT2q3LBWy08MMEc54NHV0Lv7GE-wCwi07HxrR-YlKe5jdc=]

- Benchchem. A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC1qwJWVpI1EJXvTQMukEoAGWtrJFoAHUnjewjGjcs7DYEAAXyOUdx9DOj4tlzHXGygLeb5rLH9iDMu4PetDmZUQkA5bvQLdHOehLsQ6LJ6yPLw3Y01IHHZE5YKrjlOxYtme2MeuVVYrEKxQ64iTykLxqla-0xzK8rRiB8QtEyJ4vQ18caYrv6NMYXm4TcwHHKimHYIwvYH7EBJIie2H5MRfiIdCbUy4Qv_ozakShsKrJexyEkcQ==]

- MDPI (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9FnT8ydCxSBogX_jL--y04RPAvm2AAfHi0Kh0b8SofAAIJh9vxJMgN_6vXfe7_1PQoc63E3w6t1feVqTF2Tf7DkpuC3ErH6HNA7zrz7oNdcRSwjembIdgqQbNI4YJon-xIYo=]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 4. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 13. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Multifaceted Therapeutic Potential of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of human diseases. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, detailed experimental protocols, and structure-activity relationships to guide future drug discovery efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent cytotoxic effects against a diverse range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer, thereby interfering with cell proliferation, survival, and metastasis.[2][3][4]

Mechanistic Insights: Inhibition of Key Signaling Pathways

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that drive tumor growth and progression. Two of the most well-documented pathways targeted by thiazole-based compounds are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.

1.1.1. The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5][6][7][8] Thiazole derivatives have been shown to act as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[5][9] By blocking the activity of these enzymes, these compounds can effectively halt the downstream signaling events that promote cancer cell survival and proliferation, ultimately leading to apoptosis.[6][9]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

1.1.2. VEGFR-2 Signaling: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis.[10][11][12] Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[10][12][13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its activation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells and ultimately suppressing tumor-induced angiogenesis.[10][11]

Caption: Inhibition of VEGFR-2 signaling by thiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[14][15]

1.2.1. Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[14]

1.2.2. Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency in a suitable culture medium.

-

Trypsinize and resuspend the cells in fresh medium to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole derivative. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14]

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100 [14]

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT assay to determine in vitro cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[4] SAR studies have revealed several key features that contribute to their cytotoxic potency.

| General Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| H | 4-Chlorophenyl | H | MCF-7 (Breast) | 2.57 | [16] | |

| H | 4-Methoxyphenyl | H | MCF-7 (Breast) | 7.26 | [16] | |

| H | 4-Nitrophenyl | H | HepG2 (Liver) | 8.4 | [16] | |

| H | 3,4,5-Trimethoxyphenyl | H | HL-60 (Leukemia) | 0.50 | [7] | |

| Aryl | H | H | A549 (Lung) | 0.30 | [7] |

Key SAR Observations:

-

Substitution at the 2- and 4-positions: The presence of aryl groups at these positions is often crucial for activity. Electron-withdrawing groups on the aryl ring, such as chloro and nitro, can enhance cytotoxicity.[16]

-

Amine and Hydrazone Linkers: The introduction of amine or hydrazone linkers at the 2-position of the thiazole ring can significantly impact anticancer activity, often by enabling interactions with specific enzyme targets.

-

Fusion with other heterocycles: Fusing the thiazole ring with other heterocyclic systems, such as benzothiazole or imidazole, can lead to compounds with enhanced potency and altered selectivity profiles.[3]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Thiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them a promising scaffold for the development of novel antimicrobial drugs.[15][17][18]

Mechanistic Insights: Disruption of Essential Bacterial Processes

Thiazole-based antimicrobials act through diverse mechanisms, often targeting essential bacterial enzymes and cellular processes that are distinct from those in mammalian cells, providing a basis for selective toxicity.

2.1.1. Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination.[19][20][21] Certain thiazole derivatives have been shown to inhibit the ATPase activity of these enzymes, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[19][20][22][23]

2.1.2. Inhibition of FtsZ Polymerization: The FtsZ protein is a bacterial homolog of tubulin that plays a critical role in bacterial cell division by forming the Z-ring at the site of septation.[1][24][25][26] Some thiazole derivatives have been found to interfere with the polymerization dynamics of FtsZ, either by inhibiting its assembly or by hyper-stabilizing the FtsZ polymers, thereby blocking cell division and leading to bacterial filamentation and lysis.[24][26][27]

Caption: Inhibition of FtsZ polymerization by thiazole derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[28][29][30][31]

2.2.1. Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth, and the MIC is determined.[28][29]

2.2.2. Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

-

Preparation of Inoculum:

-

Inoculate a few colonies of the test bacterium from a fresh agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

Caption: Workflow for the broth microdilution assay to determine MIC.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of thiazole derivatives is significantly influenced by the substituents on the thiazole ring.

| General Structure | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |

| H | 4-Hydroxyphenyl | H | S. aureus | 125-150 | [32] | |

| H | 2,4-Dichlorophenyl | H | E. coli | 6.25 | [33] | |

| H | 4-Nitrophenyl | H | C. albicans | 156.25 | [34] | |

| Aryl | H | H | S. typhimurium | 0.49 | [33] | |

| H | H | Aryl | P. aeruginosa | 15.625 | [33] |

Key SAR Observations:

-

Lipophilicity: The lipophilicity of the molecule, often modulated by alkyl or aryl substituents, plays a crucial role in its ability to penetrate the bacterial cell membrane.

-

Electronic Effects: The presence of electron-withdrawing groups, such as halogens or nitro groups, on aryl substituents can enhance antimicrobial activity.

-

Hybrid Molecules: Combining the thiazole scaffold with other known antimicrobial pharmacophores, such as quinolones or sulfonamides, can lead to hybrid molecules with synergistic or enhanced activity.[21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[35][36][37]

Mechanistic Insights: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of thiazole derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators by targeting enzymes like cyclooxygenase-2 (COX-2) and modulating the NF-κB signaling pathway.

3.1.1. COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in inflammation by catalyzing the synthesis of prostaglandins.[16][35][38] Many thiazole derivatives have been identified as selective inhibitors of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[36][38]

3.1.2. NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of the NF-κB pathway is a hallmark of many inflammatory conditions. Thiazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes and attenuating the inflammatory cascade.

Caption: Inhibition of the NF-κB and COX-2 pathways by thiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay for evaluating the anti-inflammatory activity of novel compounds.

3.2.1. Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

3.2.2. Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole derivative.

-

-

Compound Administration:

-

Administer the thiazole derivative or the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

-

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have emerged as a promising class of neuroprotective agents with the potential to mitigate neuronal damage and slow disease progression.[39][40]

Mechanistic Insights: Modulating Neuronal Signaling and Survival

The neuroprotective effects of thiazole derivatives are mediated through various mechanisms, including the modulation of neurotransmitter receptors and the activation of pro-survival signaling pathways.

4.1.1. Modulation of AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2][40][41][42] Excitotoxicity, caused by the overstimulation of glutamate receptors, is a key mechanism of neuronal damage in many neurological disorders. Certain thiazole derivatives act as negative allosteric modulators of AMPA receptors, reducing their activity and thereby protecting neurons from excitotoxic insults.[40][41]